molecular formula C18H20ClNO4 B2395350 (5-((2-Chlorophenoxy)methyl)furan-2-yl)(2,6-dimethylmorpholino)methanone CAS No. 878717-31-8

(5-((2-Chlorophenoxy)methyl)furan-2-yl)(2,6-dimethylmorpholino)methanone

Cat. No. B2395350
CAS RN: 878717-31-8
M. Wt: 349.81
InChI Key: SOJJQDYHQWQBHD-UHFFFAOYSA-N
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Description

Furan compounds are a class of organic compounds that consist of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound you mentioned seems to have additional functional groups attached to the furan ring, including a chlorophenoxy group and a dimethylmorpholino group. These groups can significantly influence the properties and reactivity of the molecule .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.


Chemical Reactions Analysis

The reactivity of a compound is influenced by its molecular structure. Furan compounds are aromatic and therefore relatively stable, but they can undergo reactions at the positions adjacent to the oxygen atom. The presence of other functional groups, such as the chlorophenoxy and dimethylmorpholino groups in your compound, can also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental techniques. These properties are influenced by the molecular structure of the compound .

Scientific Research Applications

Paterno-Büchi Reaction Applications

The Paterno-Büchi reaction on 5-methyl-2-furylmethanol derivatives, including photochemical reactions leading to regioselective adduct formation, illustrates the potential of furan derivatives in synthetic organic chemistry. This reaction pathway highlights the utility of furanyl compounds in constructing complex molecular architectures, useful in materials science and drug development (D’Auria & Racioppi, 2000).

Pharmacological Properties

Furan derivatives exhibit significant pharmacological properties, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory activities. The synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives underscores the potential of furanyl compounds as therapeutic agents, offering a foundation for developing new drugs with improved efficacy and safety profiles (Bonilla-Castañeda et al., 2022).

Antioxidant and Anti-inflammatory Activities

Studies on novel furanyl derivatives from red seaweed Gracilaria opuntia demonstrated anti-inflammatory and antioxidative effects. These compounds inhibited cyclooxygenase and 5-lipoxygenase activities, suggesting their utility in developing anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs. Additionally, their strong antioxidative properties could be leveraged in designing nutraceuticals and supplements to combat oxidative stress-related diseases (Makkar & Chakraborty, 2018).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use. For example, some furan derivatives have been studied for their antimicrobial activity, where they interfere with essential processes in the bacterial cell .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Some furan compounds are known to be toxic and may pose risks to human health and the environment .

Future Directions

The study of furan compounds and their derivatives is a vibrant field of research, with potential applications in pharmaceuticals, agrochemicals, and materials science . Future research may focus on the synthesis of new furan derivatives, the exploration of their properties, and their potential applications.

properties

IUPAC Name

[5-[(2-chlorophenoxy)methyl]furan-2-yl]-(2,6-dimethylmorpholin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4/c1-12-9-20(10-13(2)23-12)18(21)17-8-7-14(24-17)11-22-16-6-4-3-5-15(16)19/h3-8,12-13H,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJJQDYHQWQBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733330
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(5-((2-Chlorophenoxy)methyl)furan-2-yl)(2,6-dimethylmorpholino)methanone

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